molecular formula C24H24N2O6 B4983941 3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)

3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)

Cat. No. B4983941
M. Wt: 436.5 g/mol
InChI Key: OOYBLZBMDSJHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as DPPH, is a stable free radical that is widely used in scientific research applications. DPPH is a nitrogen-containing heterocyclic compound that has a unique chemical structure, making it a valuable tool for studying the mechanism of action, biochemical and physiological effects, and potential applications of various compounds.

Mechanism of Action

The mechanism of action of DPPH involves the transfer of an electron from the antioxidant compound to the DPPH radical, resulting in the formation of a stable non-radical compound. The ability of a compound to scavenge DPPH radicals is dependent on its ability to donate an electron to the radical.
Biochemical and Physiological Effects:
DPPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPPH can induce oxidative stress and damage to cells, while in vivo studies have shown that DPPH can protect against oxidative stress and damage. DPPH has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPPH in lab experiments is its stability, which allows for reliable and consistent results. DPPH is also relatively easy to use and does not require specialized equipment or techniques. However, one limitation of DPPH is that it may not accurately reflect the antioxidant activity of a compound in vivo, as the conditions in vitro may not accurately mimic the conditions in the body.

Future Directions

There are many potential future directions for research involving DPPH. One area of interest is the development of new compounds with enhanced antioxidant activity. Another area of interest is the study of the mechanism of action of DPPH and other free radicals, which could lead to the development of new therapies for oxidative stress-related diseases. Additionally, the use of DPPH as a model for studying the interaction of free radicals with biological systems could lead to a better understanding of the role of oxidative stress in disease.

Synthesis Methods

DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethylpyrrole with phthalic anhydride, followed by reduction with sodium borohydride. The resulting compound is then treated with 1,3-dibromopropane to yield the final product. Other methods of synthesis have also been reported, including the reaction of 2,5-dimethylpyrrole with phthalic acid and the reaction of 2,5-dimethylpyrrole with phthalic anhydride in the presence of a catalyst.

Scientific Research Applications

DPPH is commonly used as a stable free radical in antioxidant assays. The ability of a compound to scavenge DPPH radicals is a measure of its antioxidant activity. DPPH is also used in other scientific research applications, such as in the study of the mechanism of action of various compounds, as a model for studying the interaction of free radicals with biological systems, and in the development of new drugs and therapies.

properties

IUPAC Name

3-[4-[3-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]butoxy]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-14(32-18-8-4-16(5-9-18)20-13-22(28)26-24(20)30)10-11-31-17-6-2-15(3-7-17)19-12-21(27)25-23(19)29/h2-9,14,19-20H,10-13H2,1H3,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBLZBMDSJHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=C(C=C1)C2CC(=O)NC2=O)OC3=CC=C(C=C3)C4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.